molecular formula C20H23N3O4 B2501253 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide CAS No. 1021107-74-3

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide

Cat. No.: B2501253
CAS No.: 1021107-74-3
M. Wt: 369.421
InChI Key: DNHRIZRKNKPDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is a synthetic compound known for its potential neuroprotective effects. It is a derivative of salidroside, an active ingredient found in the Rhodiola rosea root, which has been studied for its anti-myocardial ischemia and anti-aging properties .

Mechanism of Action

Target of Action

The primary target of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide, also known as N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methoxyphenyl)acetamide, is the mitochondria in neuronal cells . The compound is thought to enhance the levels of protein O-GlcNAc, a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function .

Mode of Action

This compound interacts with its mitochondrial targets by enhancing the levels of protein O-GlcNAc . This activation of the O-GlcNAc pathway is considered a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .

Biochemical Pathways

The compound affects the O-GlcNAcylation pathway, which is a novel pro-survival pathway that modulates glucose homeostasis in ischemic stroke . By activating O-GlcNAcylation and maintaining energy homeostasis, the compound contributes to neuroprotection .

Result of Action

The compound’s action results in neuroprotection under ischemic-like conditions . It improves mitochondrial homeostasis and bioenergy, inhibits the mitochondrial apoptosis pathway, and enhances neuronal tolerance to ischemia . In vivo analyses have shown that the compound improves the outcome after transient middle cerebral artery occlusion (MCAO), and in vitro analyses have shown that it exerts obvious neuroprotective effects in hippocampal neurons against moderate oxygen glucose deprivation (OGD) injury .

Action Environment

The compound’s action, efficacy, and stability may be influenced by environmental factors such as oxygen and glucose levels. For instance, the compound has been shown to be effective under oxygen glucose deprivation (OGD) conditions, suggesting that it may be particularly useful in ischemic environments .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .

Cellular Effects

It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well characterized. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide involves the substitution of different substituted aromatic alcohols and glycosyl donors. The compound is typically synthesized through a series of chemical reactions, including acylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is unique due to its enhanced ability to pass through the blood-brain barrier and its superior neuroprotective effects compared to salidroside. Its structure modification improves lipid solubility and pharmacological activity, making it a promising candidate for treating central nervous system diseases .

Properties

IUPAC Name

4-acetamido-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-14(24)23-17-7-5-16(6-8-17)20(26)22-12-11-21-19(25)13-15-3-9-18(27-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHRIZRKNKPDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.